2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
CAS No.: 2092798-18-8
Cat. No.: VC3146514
Molecular Formula: C9H13ClF3NO2
Molecular Weight: 259.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092798-18-8 |
|---|---|
| Molecular Formula | C9H13ClF3NO2 |
| Molecular Weight | 259.65 g/mol |
| IUPAC Name | 2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3 |
| Standard InChI Key | UGRLLQUBSOEQSF-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl |
| Canonical SMILES | CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring with two key substituents at the 3-position: a methoxy group and a trifluoromethyl group. The nitrogen of the pyrrolidine ring is connected to a 2-chloro-propan-1-one moiety. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can be estimated based on its structural features and comparison with similar compounds:
| Property | Value | Basis for Determination |
|---|---|---|
| Molecular Formula | C9H13ClF3NO2 | Structural analysis |
| Molecular Weight | 259.65 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar pyrrolidine derivatives |
| LogP | ~1.2-1.5 | Estimated from structural components |
| Solubility | Soluble in organic solvents; limited water solubility | Based on functional groups |
| Melting Point | Likely between 80-120°C | Estimated from similar structures |
The trifluoromethyl group significantly influences the compound's properties by enhancing lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties and potential hydrogen bonding interactions .
Synthetic Methodology
Key Reaction Parameters
The success of the synthesis would depend on carefully controlled reaction parameters:
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 0-20°C for methoxylation; room temperature for acylation | Controls selectivity and minimizes side reactions |
| Solvent | Methanol for methoxylation; dichloromethane or THF for acylation | Influences solubility and reaction kinetics |
| Reaction Time | 16-18 hours | Ensures complete conversion |
| Base | Sodium methoxide (for methoxylation); triethylamine (for acylation) | Captures released HCl and catalyzes the reaction |
The purification would likely involve column chromatography using silica gel with ethyl acetate in hexanes as the eluent, similar to methods reported for related compounds .
Chemical Reactivity Profile
Functional Group Reactivity
The compound contains several reactive centers that determine its chemical behavior:
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The chlorine at the 2-position of the propan-1-one moiety is susceptible to nucleophilic substitution
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The carbonyl group can undergo various transformations including reduction and nucleophilic addition
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The methoxy group could be cleaved under acidic conditions
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The trifluoromethyl group provides metabolic stability but influences the electronic properties of nearby groups
Predicted Reaction Pathways
Based on its structure, the following reactions can be anticipated:
| Reaction Type | Reagents | Expected Products | Reaction Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Amino, thio, or alkoxy derivatives | Room temperature to reflux, polar solvents |
| Reduction | NaBH4, LiAlH4 | Alcohol derivatives | 0°C to room temperature, THF or methanol |
| Hydrolysis | Aqueous acid or base | Carboxylic acid derivatives | Reflux conditions |
| Elimination | Strong bases | Unsaturated derivatives | Elevated temperatures |
The reactivity patterns would be similar to those observed in other trifluoromethyl-containing compounds, where the electron-withdrawing nature of the CF3 group enhances the electrophilicity of adjacent centers .
Structural Analogs and Comparative Analysis
Related Compounds
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one belongs to a family of structurally related compounds that share key features:
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | Homolog | Contains an additional CH2 group in the acyl chain |
| 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine | Contains similar functional groups | Pyridine core instead of pyrrolidine; different arrangement of substituents |
| Synthetic cathinones | Functional similarity | Different core structure; similar substitution patterns in some cases |
The structural similarities with these compounds suggest potential parallels in reactivity and applications .
Structure-Property Relationships
Comparing the target compound with its structural analogs reveals important structure-property relationships:
| Property | Target Compound | Butan-1-one Analog | Effect of Structural Difference |
|---|---|---|---|
| Molecular Weight | 259.65 g/mol | 273.68 g/mol | The butan-1-one analog has a slightly higher molecular weight due to the additional CH2 group |
| Lipophilicity | Moderate | Higher | The additional CH2 group in the butan-1-one analog increases lipophilicity |
| Steric Hindrance | Moderate | Greater | The larger acyl chain in the butan-1-one analog creates more steric bulk |
| Metabolic Stability | High | High | Both compounds likely exhibit high metabolic stability due to the trifluoromethyl group |
These differences, though subtle, could significantly impact the compounds' biological activities and applications in medicinal chemistry.
Analytical Characterization
Spectroscopic Identification
The following spectroscopic techniques would be valuable for characterizing 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the pyrrolidine ring protons (δ 1.8-3.5 ppm), methoxy protons (δ 3.2-3.4 ppm), and the propan-1-one moiety (δ 1.2-4.5 ppm)
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13C NMR would feature signals for the carbonyl carbon (δ 168-172 ppm), the carbon bearing the chlorine (δ 50-55 ppm), and the quaternary carbon bearing the trifluoromethyl group (δ 120-125 ppm)
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19F NMR would show a characteristic signal for the trifluoromethyl group (δ -60 to -70 ppm)
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Mass Spectrometry:
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The molecular ion peak would appear at m/z 259/261 (with chlorine isotope pattern)
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Characteristic fragmentation patterns would include loss of the chlorine atom, the methoxy group, and the trifluoromethyl group
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Chromatographic Methods
For purification and analysis, the following chromatographic techniques would be applicable:
| Technique | Conditions | Application |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient | Purity analysis, preparative separation |
| GC-MS | DB-5 column, temperature program from 50-280°C | Identification, quantification |
| TLC | Silica gel, ethyl acetate/hexanes (1:4) | Reaction monitoring, preliminary purity assessment |
These analytical methods would provide comprehensive characterization of the compound's identity, purity, and structural features.
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